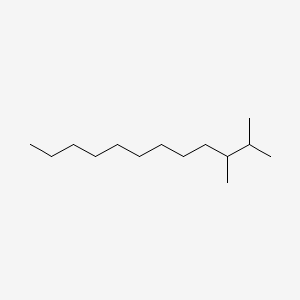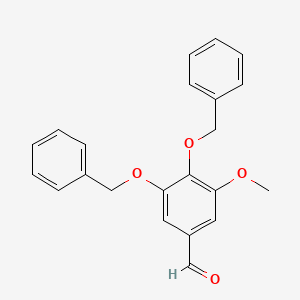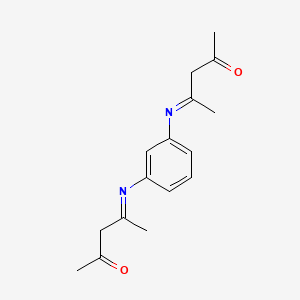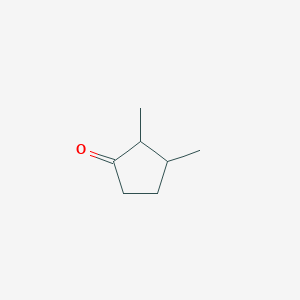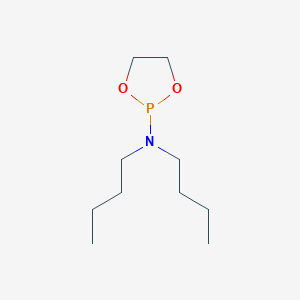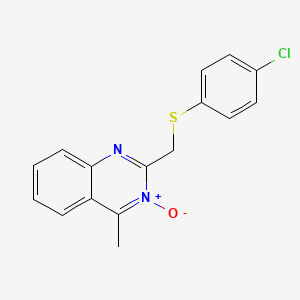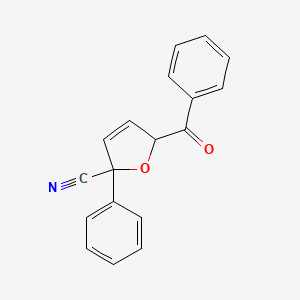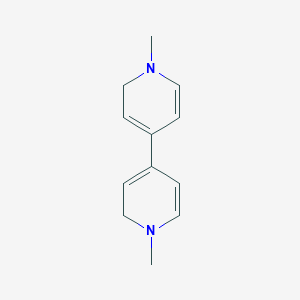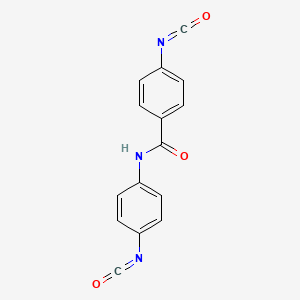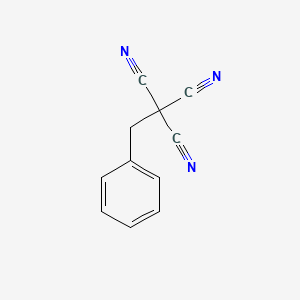
1,1,1-Ethanetricarbonitrile, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Ethanetricarbonitrile, 2-phenyl- is an organic compound with the molecular formula C11H7N3 It is a nitrile derivative, characterized by the presence of three cyano groups attached to a central carbon atom, with a phenyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Ethanetricarbonitrile, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1,1-Ethanetricarbonitrile, 2-phenyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Ethanetricarbonitrile, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium ethoxide (NaOEt), other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,1,1-Ethanetricarbonitrile, 2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Ethanetricarbonitrile, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2-propanedione: A similar compound with a different functional group, used in organic synthesis and as a flavoring agent.
2-Phenyl-5-benzimidazolesulfonic acid: Another related compound with applications in UV protection and as a micropollutant in personal care products.
Uniqueness
1,1,1-Ethanetricarbonitrile, 2-phenyl- is unique due to its three cyano groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
6023-46-7 |
|---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-phenylethane-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C11H7N3/c12-7-11(8-13,9-14)6-10-4-2-1-3-5-10/h1-5H,6H2 |
InChI Key |
BSADQACEIUPZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


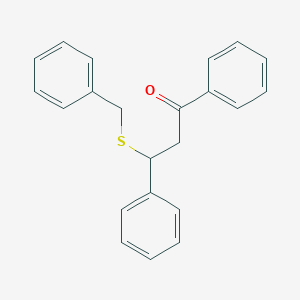
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
